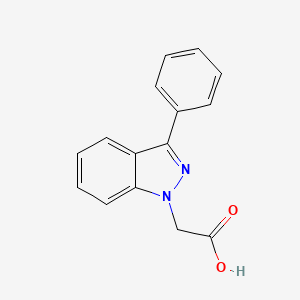

(3-Phenyl-1H-indazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylindazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14(19)10-17-13-9-5-4-8-12(13)15(16-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLBUFGBEAQRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415482 | |

| Record name | 1H-Indazole-1-acetic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61308-30-3 | |

| Record name | 1H-Indazole-1-acetic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 1h Indazol 1 Yl Acetic Acid and Its Congeners

Strategies for 1H-Indazole Ring System Construction

The construction of the 1H-indazole ring, a bicyclic aromatic heterocycle, is a cornerstone of synthetic organic chemistry, with a multitude of methods developed to access this privileged scaffold. These strategies often involve the formation of the crucial N-N bond and subsequent cyclization.

Diazotization-Based Cyclization Approaches

One of the classical and most widely employed methods for 1H-indazole synthesis involves the diazotization of ortho-substituted anilines followed by an intramolecular cyclization. This approach is versatile and can be adapted to a range of precursors.

A common pathway involves the diazotization of o-toluidines using sodium nitrite (B80452) in an acidic medium, such as acetic acid. The resulting diazonium salt undergoes spontaneous cyclization, involving the ortho-methyl group, to yield the 1H-indazole ring. chemicalbook.com Similarly, o-alkynylanilines can be subjected to diazotization-cyclization protocols to afford 3-substituted 1H-indazoles. chemicalbook.com Another variation, known as the Jacobsen indazole synthesis, utilizes the nitrosation of N-acetyl derivatives of o-toluidines. austinpublishinggroup.comthieme-connect.de

| Precursor Type | Reagents | Key Transformation | Reference |

| o-Toluidine (B26562) | NaNO₂, Acetic Acid | Diazotization and ring closure | chemicalbook.com |

| o-Alkynylaniline | Diazotizing agents | Diazotization and cyclization | chemicalbook.com |

| N-Acetyl-o-toluidine | Nitrosating agents | Nitrosation and cyclization | austinpublishinggroup.comthieme-connect.de |

| Isatin (B1672199) | 1. Alkali 2. Diazotization 3. Reductive cyclization | Ring opening, diazotization, and reductive cyclization to form 1H-indazole-3-carboxylic acid | chemicalbook.com |

Transition-Metal Catalyzed Intramolecular Amination

Modern synthetic chemistry has seen a surge in the application of transition-metal catalysis for the construction of heterocyclic rings. For 1H-indazoles, palladium- and copper-catalyzed intramolecular C-N bond formations are particularly prominent. These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions frequently involve the intramolecular amination of precursors like o-haloarylhydrazones or N-aryl-N′-(o-bromobenzyl)hydrazines. acs.orgnih.gov Copper-catalyzed systems are also widely used, for instance, in the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives, which proceeds through a cascade coupling and condensation process. organic-chemistry.org More recent developments include ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov

| Catalyst System | Precursor Type | Key Transformation | Reference |

| Palladium(II) acetate | o-Haloarylhydrazones | Intramolecular N-arylation | beilstein-journals.org |

| Copper(I) iodide | o-Chloroarylhydrazones | Intramolecular N-arylation | beilstein-journals.org |

| Copper(II) acetate | o-Haloaryl N-sulfonylhydrazones | Cyclization | nih.gov |

| Rhodium(III)/Copper(II) | Imidates and Nitrosobenzenes | Synergistic C-H activation | nih.gov |

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, offer a powerful and convergent approach to the 1H-indazole core. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile.

A well-established method is the reaction of arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with diazo compounds. organic-chemistry.org This approach provides a direct route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org Another elegant strategy is the [3+2] cycloaddition of arynes with sydnones, which, after a decarboxylation step, yields 2H-indazoles. nih.govnih.gov While this primarily forms the 2H-isomer, it highlights the utility of cycloaddition chemistry in accessing the indazole skeleton. The reaction of in situ generated nitrile imines with arynes also provides a rapid entry to 1-substituted-1H-indazoles. acs.org

| Dipole | Dipolarophile | Key Transformation | Product Type | Reference |

| Diazo compounds | Arynes | [3+2] Cycloaddition | 1H-Indazoles | organic-chemistry.org |

| Sydnones | Arynes | [3+2] Cycloaddition followed by decarboxylation | 2H-Indazoles | nih.govnih.gov |

| Nitrile imines | Arynes | [3+2] Cycloaddition | 1-Substituted-1H-indazoles | acs.org |

| α-Substituted α-diazomethylphosphonates | Arynes | 1,3-Dipolar cycloaddition | 3-Alkyl/aryl-1H-indazoles | organic-chemistry.org |

Hydrazine-Mediated Cyclocondensation Reactions

The condensation of hydrazine derivatives with suitably substituted aromatic carbonyl compounds is a direct and often practical route to the indazole nucleus. This method relies on the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

A notable example is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.govresearchgate.net This method provides a practical synthesis of indazoles and can be advantageous over diazotization methods for large-scale preparations. researchgate.net Microwave-assisted condensation of substituted salicylaldehydes with phenyl hydrazine derivatives has also been reported as a rapid and efficient method. heteroletters.orgajrconline.org

| Carbonyl Precursor | Hydrazine Derivative | Key Transformation | Reference |

| o-Fluorobenzaldehydes | Hydrazine | Condensation and intramolecular nucleophilic aromatic substitution | nih.govresearchgate.net |

| Substituted Salicylaldehydes | Phenyl hydrazine derivatives | Microwave-assisted condensation and cyclization | heteroletters.orgajrconline.org |

| 2-Haloacetophenones | Methyl hydrazine | Copper-catalyzed amination followed by intramolecular dehydration-cyclization | chemicalbook.com |

Other Emerging Synthetic Pathways to the Indazole Nucleus

The field of heterocyclic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental compatibility. Several innovative approaches to the 1H-indazole ring have emerged in recent years.

One such method is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C-N bond formation from arylhydrazones. nih.govnih.gov This metal-free approach offers a green and reliable route for the rapid construction of substituted 1H-indazoles under mild conditions. nih.gov Silver(I)-mediated intramolecular oxidative C-H bond amination has also been developed for the synthesis of a variety of 3-substituted 1H-indazoles. nih.gov

Approaches for Regioselective 3-Phenyl Substitution

Achieving regioselective substitution at the 3-position of the indazole ring is crucial for the synthesis of (3-Phenyl-1H-indazol-1-yl)acetic acid and its analogs. The phenyl group can be introduced either during the ring formation or by post-functionalization of a pre-formed indazole core.

Several of the methods described for ring construction inherently allow for the introduction of a C3-substituent. For example, the reaction of arynes with N-tosylhydrazones derived from benzaldehyde would lead to 3-phenyl-1H-indazoles. organic-chemistry.org Similarly, the diazotization of 2-alkynylanilines, where the alkyne bears a phenyl group, would also yield a 3-phenylindazole.

Post-functionalization strategies typically involve the C-H activation or metal-catalyzed cross-coupling of a 3-haloindazole. For instance, Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with phenylboronic acid is a viable route. The synthesis of 3-phenyl-1H-indazole derivatives has been reported through various synthetic schemes, often as part of the development of biologically active compounds. researchgate.net

Control and Analysis of Regioselectivity (N1 vs. N2 Isomer Formation) During Synthesis

The regioselective N-alkylation of the 1H-indazole scaffold is a significant challenge that can impact product yield and necessitates purification to isolate the desired isomer. nih.gov The formation of a mixture of N1 and N2 alkylated products is common, with the ratio depending on steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. d-nb.infobeilstein-journals.org

Factors Influencing Regioselectivity:

Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the approach of the alkylating agent to the N1 position, potentially favoring N2 alkylation. wuxibiology.com

Electronic Effects: The electronic properties of substituents on the indazole ring can influence the relative nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can affect the charge distribution and, consequently, the site of alkylation. d-nb.info

Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. For example, using sodium hydride in THF has been reported to provide high N1 selectivity for several 3-substituted indazoles. nih.govd-nb.info In contrast, Mitsunobu conditions have shown a preference for the formation of the N2 regioisomer. nih.gov

Chelation: In certain cases, chelation effects can direct the alkylation. For instance, the coordination of a cation from the base with an electron-rich atom in a C3 substituent and the N2-atom can favor N1-alkylation. nih.gov

Analysis of Regioisomers: The identification and quantification of N1 and N2 isomers are typically achieved using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for unambiguously assigning the regiochemistry. nih.gov In HMBC analysis of an N2-substituted indazole, a correlation is observed between the protons of the alkyl group attached to the nitrogen and the C3 carbon of the indazole ring. Conversely, for an N1-substituted isomer, no such correlation is typically observed. nih.gov

Interactive Table: Regioselectivity in N-Alkylation of 3-Substituted Indazoles This table summarizes the influence of various substituents and reaction conditions on the N1/N2 isomer ratio.

| C3-Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| Carboxymethyl | Alkyl bromide | NaH/THF | >99:1 | d-nb.info |

| tert-Butyl | Alkyl bromide | NaH/THF | >99:1 | d-nb.info |

| COMe | Alkyl bromide | NaH/THF | >99:1 | d-nb.info |

| Carboxamide | Alkyl bromide | NaH/THF | >99:1 | d-nb.info |

| H | n-Pentyl bromide | NaH/THF | 1:1.3 | d-nb.info |

| Methyl 1H-indazole-3-carboxylate | Isopropyl iodide | NaH/DMF | 38:46 (yield %) | beilstein-journals.org |

| Methyl 1H-indazole-3-carboxylate | Methyl iodide | K2CO3/DMF | 44:40 (yield %) | beilstein-journals.org |

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Investigations

The synthesis of deuterated or isotopically labeled analogues of this compound is valuable for various research applications, including mechanistic studies of its biological targets and metabolic fate. nih.gov For example, lonidamine, a related indazole derivative, has been studied using isotopically labeled compounds to investigate its mechanism of action. nih.gov

The introduction of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be achieved by using appropriately labeled starting materials or reagents in the synthetic sequence. nih.gov For instance, to introduce a deuterium label into the acetic acid moiety, a deuterated version of ethyl bromoacetate (B1195939) could be employed in the N-alkylation step. Similarly, a ¹³C-labeled acetic acid derivative could be used to incorporate a carbon-13 label.

These labeled compounds are instrumental in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to trace the molecule's interactions and transformations within a biological system. mdpi.com

Stereoselective Synthesis of Chiral Analogues, if Applicable

While this compound itself is not chiral, the synthesis of chiral analogues, where a stereocenter is introduced, can be of significant interest for exploring structure-activity relationships. A chiral center could be incorporated, for example, by modifying the acetic acid side chain.

The stereoselective synthesis of such chiral analogues would require the use of chiral starting materials, chiral reagents, or asymmetric catalytic methods. For instance, an asymmetric reduction of a keto group on the side chain could be employed to create a chiral alcohol. thieme-connect.de Copper-catalyzed reactions have also been reported for the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. nih.gov The development of stereoselective routes allows for the preparation of individual enantiomers, which often exhibit different pharmacological properties.

Advanced Theoretical and Computational Studies of 3 Phenyl 1h Indazol 1 Yl Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular energy, and other electronic properties.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Property Prediction (e.g., GIAO NMR Chemical Shifts)

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density. For (3-Phenyl-1H-indazol-1-yl)acetic acid, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The energetic properties of the molecule, such as its total energy and the energies of its different conformations, can be calculated to determine its stability. Furthermore, DFT is a powerful tool for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach to predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted shifts can then be compared to experimental data to confirm the molecular structure. A study on a similar compound, 2-(5-nitro-1H-indazol-1-yl) acetic acid, demonstrated that calculated chemical shifts are consistent with experimental NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT (GIAO) This table is a representation of typical data obtained from such a study and is not based on actual published results for this specific molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11.0-13.0 | ~170-175 |

| Methylene (B1212753) (-CH₂) | ~5.0-5.5 | ~50-55 |

| Indazole Ring (C4-C7) | ~7.0-8.0 | ~110-140 |

| Phenyl Ring (C1'-C6') | ~7.2-7.8 | ~125-135 |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, although they are more computationally expensive. These methods would be used to obtain a more precise calculation of the electronic energy and to validate the results from DFT calculations. For a molecule of this size, MP2 would be a feasible ab initio method to refine the understanding of its electronic structure and electron correlation effects, which are crucial for accurately describing the interactions between the different parts of the molecule.

Analysis of Molecular Orbitals, Frontier Orbitals, and Electron Density Distributions

The electronic behavior of this compound is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole and phenyl rings, while the LUMO would likely be distributed across the aromatic systems and the carboxylic acid group. The electron density distribution, visualized through electrostatic potential maps, would show regions of negative potential (electron-rich areas, such as around the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylic acid) and positive potential (electron-poor areas).

Table 2: Predicted Frontier Orbital Energies for this compound This table is a representation of typical data obtained from such a study and is not based on actual published results for this specific molecule.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Sampling and Flexibility Analysis of the Compound

This compound has several rotatable bonds, particularly between the indazole ring and the acetic acid group, and between the indazole and the phenyl ring. This flexibility allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, revealing the different stable and metastable conformations and the energy barriers between them.

An MD simulation would be set up by placing the molecule in a simulated solvent environment (e.g., water or DMSO) and then solving Newton's equations of motion for all atoms over a period of time (typically nanoseconds). The resulting trajectory provides a wealth of information about the molecule's flexibility. Analysis of this trajectory can reveal the range of motion of different parts of the molecule, such as the rotation of the phenyl group or the flexibility of the acetic acid side chain. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. Studies on other indazole derivatives have successfully used MD simulations to understand their stability and binding within protein active sites.

Investigation of Solvent Effects on Molecular Conformation and Tautomerism

Theoretical studies can model how solvents with different polarities interact with the solute molecule. Methods like the Polarizable Continuum Model (PCM) are employed to simulate the bulk solvent effect on the stability of different conformers and tautomers. nih.gov For this compound, computational analysis would focus on the relative energies of the 1H- and 2H-tautomers, as well as the rotational barriers of the phenyl group and the acetic acid side chain. The stability of the keto form is often found to be greater in such computational analyses. nih.gov

A solvent-assisted mechanism, where individual solvent molecules explicitly participate in the tautomerization process (e.g., via a proton shuttle), can also be modeled. nih.gov Although such explicit solvent models are computationally more intensive, they can reveal lower energy pathways for tautomerization compared to direct intramolecular proton transfer. nih.gov These studies are critical for understanding which tautomeric form is likely to be present and biologically active in the physiological environment of the cell.

Illustrative Data: Relative Energies of Tautomers in Different Solvents

This table illustrates the type of data a computational study would generate. The values are hypothetical and for demonstration purposes.

| Tautomer/Conformer | Gas Phase (Relative Energy, kcal/mol) | Chloroform (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) |

| 1H-Indazole (Planar) | 0.00 | 0.00 | 0.00 |

| 1H-Indazole (Twisted) | +2.5 | +2.2 | +1.9 |

| 2H-Indazole (Planar) | +5.8 | +4.5 | +3.8 |

| 2H-Indazole (Twisted) | +8.1 | +6.9 | +5.5 |

Mechanistic Investigations using Computational Chemistry

Computational chemistry is instrumental in mapping the detailed reaction pathways for the synthesis of complex molecules like this compound. A common synthetic strategy for related indazole acetic acids involves the base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acid precursors. researchgate.netwhiterose.ac.uk This process can lead to different products depending on the nucleophile or solvent used. whiterose.ac.uk

By employing quantum mechanical calculations, researchers can construct a potential energy surface for the entire reaction. This allows for the identification of all stable intermediates, transition states, and potential byproducts. For instance, in the synthesis of indazole acetic acids, a putative nitroso intermediate has been suggested. researchgate.net Computational modeling can confirm the existence of this intermediate, calculate its stability, and map the subsequent steps leading to the final indazole ring structure. These models can also explain why different solvents or reagents, such as using ethanolamine (B43304) versus methanol/NaOH, can lead to distinct products like an unsubstituted indazole acetic acid or an alkoxy-substituted version. researchgate.netwhiterose.ac.uk

Transition State (TS) analysis is a cornerstone of computational mechanistic studies, providing quantitative data on the feasibility and kinetics of a reaction. For the synthesis of this compound, key steps would include the intramolecular N-N bond formation and the subsequent aromatization to form the stable indazole core.

Computational chemists use algorithms to locate the precise geometry of the transition state—the highest energy point along the reaction coordinate. The energy of this TS, relative to the reactants, gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A high activation energy indicates a slow, or kinetically disfavored, reaction. Furthermore, TS analysis confirms the nature of the transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. This level of analysis is crucial for optimizing reaction conditions (e.g., temperature, catalyst) and for understanding the regioselectivity observed in many heterocyclic syntheses. beilstein-journals.org

Typical Data from a Transition State Analysis

| Reaction Step | Computational Method | Activation Energy (ΔG‡, kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |

| N-N Bond Formation | DFT (B3LYP/6-31G) | 25.4 | N-N: 1.85, C-N: 2.10 | -350 |

| Dehydration/Aromatization | DFT (B3LYP/6-31G) | 15.2 | C-O: 1.95, H-O: 1.45 | -1200 |

Structure-Based Computational Design Approaches in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for treating a range of diseases, including cancer. nih.govbeilstein-journals.org Computational design approaches are essential for rationally modifying structures like this compound to enhance their therapeutic properties.

Drug design strategies are broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Starting with an active molecule, or "lead," like this compound, computational models are built to identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for its activity. This "pharmacophore" model is then used to search for other molecules that share these features.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD becomes a powerful tool. Using molecular docking simulations, researchers can predict how this compound and its analogs bind to the active site of the target. These simulations score the binding affinity and reveal the specific molecular interactions (e.g., hydrogen bonds, salt bridges) that stabilize the ligand-protein complex. This detailed understanding allows chemists to design modifications to the ligand that improve its fit and potency, a process known as structure-guided drug design. nih.gov

Pharmacophore modeling and virtual screening are key techniques in modern drug discovery, enabling the rapid identification of promising new compounds from vast chemical libraries. nih.gov

The process begins by creating a pharmacophore model from one or more known active ligands. This model is a 3D arrangement of essential chemical features. For this compound, the pharmacophore might include an aromatic feature for the phenyl group, another for the indazole core, a hydrogen bond acceptor/donor on the indazole, and a negatively ionizable feature for the carboxylic acid.

This pharmacophore model is then used as a 3D query to perform a virtual screen of large databases containing millions of compounds. The software rapidly filters these databases, retaining only those molecules that geometrically match the pharmacophore model. The resulting "hit list" is a much smaller, more manageable set of compounds that are significantly more likely to be active against the target of interest. These hits can then be acquired or synthesized for biological testing. This approach has been successfully used to identify potential lead compounds for targets like Focal Adhesion Kinase 1 (FAK1), which is implicated in cancer. nih.gov

Molecular Docking Simulations with Established Biological Targets to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a biologically relevant macromolecule, typically a protein.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, a series of possible conformations of the ligand within the protein's binding site would be generated.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

While no specific molecular docking studies have been published for this compound, studies on other indazole derivatives have demonstrated their potential to bind to various biological targets, including enzymes implicated in cancer. For instance, certain substituted indazole derivatives have been docked into the aromatase enzyme, a target in breast cancer therapy, showing good binding energies. derpharmachemica.com

Table 1: Illustrative Data from Molecular Docking of Indazole Derivatives (Example Data)

| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues |

| Substituted Indazoles | Aromatase (PDB: 3EQM) | -7.7 to -8.0 | Arg115, Met374, Thr310 |

| 3-Carboxamide Indazoles | Renal Cancer-related Protein (PDB: 6FEW) | Not specified, but identified as having high binding energy | Not specified |

Note: This table is for illustrative purposes and is based on studies of other indazole derivatives, not this compound.

Free Energy Calculations (e.g., MM/GBSA, MMPBSA) for Quantitative Binding Affinity Prediction

To obtain a more quantitative prediction of binding affinity than what is provided by docking scores alone, more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

The process for conducting such a study on this compound would typically follow these steps:

Molecular Dynamics (MD) Simulations: An MD simulation of the protein-ligand complex, obtained from molecular docking, would be run. This allows the complex to relax and explore different conformations in a simulated aqueous environment.

Snapshot Extraction: Multiple snapshots (frames) are taken from the MD trajectory.

Free Energy Calculation: For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. This calculation includes terms for the internal molecular mechanics energy, electrostatic energy, van der Waals energy, and the free energy of solvation.

Averaging: The binding free energies from all snapshots are averaged to obtain a final predicted binding affinity.

Currently, there are no published studies that have applied MM/GBSA, MM/PBSA, or other free energy calculation methods to determine the quantitative binding affinity of this compound to any biological target. Future computational research on this compound would greatly benefit from such analyses to more accurately predict its potential as a biologically active molecule.

Biological Activity and Mechanistic Insights of 3 Phenyl 1h Indazol 1 Yl Acetic Acid and Its Derivatives Mechanistic/cellular Level

Anti-Inflammatory Activity and Related Cellular Signaling Pathways

Indazole derivatives are recognized for their anti-inflammatory properties, which are attributed to their interaction with key inflammatory mediators and signaling pathways. nih.govnih.gov

Mechanistic Studies on the Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Synthase Isoforms)

While specific studies on (3-Phenyl-1H-indazol-1-yl)acetic acid are limited, research on the broader indazole class of compounds provides insight into their anti-inflammatory mechanisms. Indazole and its derivatives have been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator. nih.gov The synthesis of NO is catalyzed by nitric oxide synthase (NOS) enzymes, which exist in different isoforms, including neuronal NOS (nNOS) and inducible NOS (iNOS). nih.gov

Studies have demonstrated that indazole and its nitro-derivatives can inhibit both constitutive and inducible NOS isoforms. For instance, in bovine brain, Ca2+-calmodulin (CaM)-dependent NOS is reversibly inhibited by indazole and its nitro-derivatives with varying potencies. nih.gov Similarly, the interferon-gamma/lipopolysaccharide-inducible NOS in murine macrophages is also inhibited by these compounds. nih.gov The inhibitory action of these indazole compounds is proposed to occur through their interaction with the heme-iron of the NOS enzyme, which prevents the binding of oxygen. nih.gov

The inhibitory concentrations (IC50) for the inhibition of citrulline formation by different indazole derivatives on both constitutive and inducible NOS isoforms are presented below.

| Compound | Constitutive NOS (Bovine Brain) IC50 | Inducible NOS (Murine Macrophages) IC50 |

| Indazole | 2.3 mM | 470 µM |

| 5-Nitroindazole | 1.15 mM | 240 µM |

| 6-Nitroindazole | 40 µM | 56 µM |

| 7-Nitroindazole | 2.5 µM | 20 µM |

Data sourced from a study on the inhibition of nitric oxide synthase isoforms by indazole agents. nih.gov

Anticancer Activity and Cellular Mechanisms of Action

The anticancer properties of indazole derivatives are a significant area of research, with several compounds demonstrating potent activity against various cancer cell lines. nih.govnih.gov

Investigation of Inhibition of Cancer Cell Proliferation and Colony Formation

A number of this compound derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. One such study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines. nih.gov Treatment of the 4T1 breast cancer cell line with this compound resulted in the inhibition of both cell proliferation and colony formation. nih.gov Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated that these compounds possess interesting antiproliferative activity, with the most active ones inhibiting the growth of numerous neoplastic cell lines at sub-micromolar concentrations. nih.gov

The following table summarizes the in vitro antiproliferative activity of a selected indazole derivative (compound 2f) against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | >10 |

| 4T1 | Breast Cancer | 1.15 |

| HepG2 | Liver Cancer | >10 |

| MCF-7 | Breast Cancer | 1.15 |

| HCT116 | Colon Cancer | 4.89 |

Data from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. mdpi.com

Mechanistic Studies on the Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., Caspases, Bcl-2/Bax Ratio)

The anticancer effects of indazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. One study found that their lead compound dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another study on a different series of indazole derivatives confirmed that their compound induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Western blot analysis revealed an increase in the expression of Bax and a decrease in the expression of Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. nih.gov

Analysis of Effects on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Generation in Cancer Cells

Mitochondria play a crucial role in the regulation of apoptosis. Research has shown that certain indazole derivatives can decrease the mitochondrial membrane potential in cancer cells. nih.gov A loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Furthermore, these compounds have been observed to increase the levels of reactive oxygen species (ROS) in cancer cells. nih.gov Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. This suggests that the pro-apoptotic effects of these indazole derivatives are, at least in part, mediated through the ROS-mitochondrial apoptotic pathway. nih.gov

Study of Inhibition of Cancer Cell Migration and Invasion (e.g., Modulation of Matrix Metalloproteinases like MMP9 and TIMP2)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some indazole derivatives have been shown to disrupt the migration and invasion of cancer cells. nih.gov Mechanistic studies have revealed that this effect is associated with the modulation of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). Specifically, treatment with an active indazole derivative led to a reduction in the expression of MMP-9 and an increase in the expression of TIMP-2 in 4T1 breast cancer cells. nih.gov MMPs are a family of enzymes that degrade the extracellular matrix, a key step in cell invasion, and their inhibition can therefore prevent metastasis. capes.gov.br

Exploration of Modulation of Specific Kinase Activities (e.g., Haspin Kinase, Multi-kinases involved in cell growth)

The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, with several approved anticancer drugs, such as Axitinib and Pazopanib, featuring this core structure. nih.govresearchgate.net Research has demonstrated that derivatives of indazole can act as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.govrsc.org

One area of focus has been the development of indazole-based compounds as multi-kinase inhibitors targeting various kinases involved in cell growth and proliferation. nih.gov For instance, certain diarylurea derivatives containing an indazole moiety have been identified as multi-kinase inhibitors, targeting kinases such as FLT3, CDK8, CDK11, and PDGFRb. nih.gov The versatility of the indazole structure allows for substitutions that can modulate the inhibitory profile against a range of kinases. researchgate.net

A particularly noteworthy target for indazole-based inhibitors is haspin kinase, an atypical serine/threonine kinase that is overexpressed in many cancers. uni-saarland.de Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine-3 (H3T3ph), making it an attractive target for anticancer therapies. uni-saarland.denih.gov Several potent haspin inhibitors based on the indazole scaffold have been developed. For example, novel 5-(4-pyridinyl)indazole derivatives have shown significant haspin inhibitory activity. uni-saarland.de The introduction of an amide coupling at the N1 position of the indazole ring with m-hydroxyphenyl acetic acid resulted in a compound with an IC50 value of 78 nM against haspin. uni-saarland.de Further modifications, such as N1-benzoylation of 5-(4-pyridinyl)indazoles, have led to inhibitors with high selectivity for haspin over other related kinases like Dyrks and Clks. researchgate.net One such compound demonstrated an IC50 of 0.155 μM for haspin. researchgate.net

Table 1: Examples of Indazole Derivatives and their Kinase Inhibitory Activity

| Compound Class | Specific Derivative Example | Target Kinase(s) | IC50 | Reference |

| 5-(4-pyridinyl)indazole | N1-acylated with m-hydroxyphenyl acetic acid | Haspin | 78 nM | uni-saarland.de |

| N1-benzoylated 5-(4-pyridinyl)indazole | 4-acetyl benzoyl derivative | Haspin | 0.155 µM | researchgate.net |

| Diarylurea indazole | HL-40 | FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, KIT | Not specified | nih.gov |

| 3H-pyrazolo[4,3-f]quinoline | HSD972 | Haspin | Nanomolar range | nih.gov |

Investigation of Interactions with DNA Gyrase and Other Essential Cellular Enzymes

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair. nih.gov It is a well-established target for antibacterial agents. sciforum.net Molecular docking studies have suggested that indazole derivatives can effectively bind to the active site of DNA gyrase. sciforum.net

Specifically, derivatives of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one have been investigated for their potential as DNA gyrase inhibitors. In silico analysis of one such derivative, 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one, revealed a binding energy of -7.7 kcal/mol within the binding pocket of E. coli DNA gyrase (PDB code: 1KZN). sciforum.net The proposed binding mode involves hydrogen bond formation between the methoxy (B1213986) group of the compound and the ASN-46 residue, as well as between the indazole N-H and the ASP-73 residue of the enzyme. sciforum.net This indicates that the indazole scaffold can serve as a promising framework for the design of new DNA gyrase inhibitors. While fluoroquinolones are well-known DNA gyrase inhibitors, the emergence of resistance necessitates the development of new chemical classes of inhibitors, such as those based on the indazole structure. nih.govnih.gov

Analysis of Cell Cycle Perturbations in Cancer Cell Lines

Derivatives of this compound have been shown to exert antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the cancer cell line being studied.

For example, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated potent antiproliferative activity by causing a block in the G0-G1 phase of the cell cycle in leukemia cell lines. nih.govresearchgate.net This arrest is associated with an increase in the underphosphorylated, active form of the retinoblastoma protein (pRb). nih.gov In another study, the indazole derivative W24 was found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells, a process regulated by Cyclin B1. nih.gov This demonstrates that modifications to the indazole scaffold can lead to compounds that interfere with different checkpoints of the cell cycle. Similarly, flavone (B191248) acetic acid, which shares an acetic acid moiety, has been shown to induce a G2/M cell cycle arrest in mammary carcinoma cells. nih.govnih.gov The ability of indazole derivatives to halt cell cycle progression is a key mechanism underlying their anticancer potential. frontiersin.orgfrontiersin.org

Table 2: Cell Cycle Arrest Induced by Indazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Phase of Arrest | Associated Molecular Changes | Reference |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Leukemia (SR) | G0/G1 | Increased underphosphorylated pRb | nih.govresearchgate.net |

| Indazole derivative W24 | Gastric Cancer (HGC-27) | G2/M | Regulation of Cyclin B1 | nih.gov |

| Benzimidazole-based oxadiazole derivative | Breast Cancer (MDA-MB-231) | S and G2 | Not specified | mdpi.com |

Impact on Specific Oncogenic Pathways (e.g., p53/MDM2 Pathway)

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its function is often inactivated in cancer. youtube.comyoutube.com A key negative regulator of p53 is the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation. youtube.comnih.gov Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy in tumors that retain wild-type p53. youtube.comnih.gov

Research has indicated that certain indazole derivatives can exert their anticancer effects by modulating the p53/MDM2 pathway. One study on a 1H-indazole-3-amine derivative, compound 6o, found that it likely induces apoptosis and affects the cell cycle by inhibiting the p53/MDM2 pathway in a concentration-dependent manner in chronic myeloid leukemia (K562) cells. nih.gov By inhibiting the interaction between p53 and MDM2, these compounds can lead to the stabilization and activation of p53, which in turn can trigger downstream pathways leading to cell cycle arrest or apoptosis. youtube.com This mechanism highlights the potential of indazole-based compounds as targeted anticancer agents that can reactivate the cell's own tumor suppression machinery. nih.gov

Anti-Infective Activities and Underlying Mechanisms

Anticandidal Activity Against Fungal Pathogens (e.g., Candida albicans, C. glabrata, C. tropicalis)

The 3-phenyl-1H-indazole scaffold has been identified as a promising chemotype for the development of new antifungal agents. A study investigating a series of 3-phenyl-1H-indazole derivatives demonstrated significant anticandidal activity against several clinically relevant Candida species. nih.gov

In this study, derivatives were tested against Candida albicans, miconazole-susceptible Candida glabrata, miconazole-resistant Candida glabrata, and Candida tropicalis. The results showed that the 3-phenyl-1H-indazole moiety is a key feature for broad-spectrum anticandidal activity. nih.gov Notably, a derivative featuring an N,N-diethylcarboxamide substituent was identified as the most active compound against C. albicans and both strains of C. glabrata. nih.gov This suggests that the 3-phenyl-1H-indazole scaffold represents a valuable starting point for the design of novel antifungal drugs. nih.gov

Table 3: Anticandidal Activity of a 3-Phenyl-1H-indazole Derivative

| Fungal Pathogen | Minimum Inhibitory Concentration (µM) of the most active derivative (10g) | Reference |

| Candida albicans (ATCC 18804) | 100-200 | nih.gov |

| Candida glabrata (ATCC 90030, miconazole-susceptible) | <100 | nih.gov |

| Candida glabrata (ATCC 32554, miconazole-resistant) | <100 | nih.gov |

| Candida tropicalis | >200 | nih.gov |

Antileishmanial Activity Against Parasitic Protozoa

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and safe antileishmanial drugs is a global health priority. scielo.br Indazole derivatives have emerged as a class of compounds with potential antileishmanial activity. nih.gov

A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their inhibitory activity against different Leishmania species. The efficacy of these compounds was found to be species-dependent. nih.gov While most derivatives showed limited activity against L. tropica and L. major, several compounds exhibited moderate to strong activity against L. infantum. nih.gov One particular derivative, compound 13 from the study, was noted as a promising growth inhibitor of Leishmania major. nih.gov These findings indicate that the indazole nucleus is a viable scaffold for the development of novel antileishmanial agents, though further optimization is required to enhance potency and broaden the spectrum of activity. nih.govresearchgate.net

Antibacterial Activity Studies

Derivatives of this compound have demonstrated notable potential as antibacterial agents. Research into 3-arylindazole-1-acetic acids has revealed that these compounds are effective against a spectrum of both gram-positive and gram-negative bacteria. dntb.gov.ua The introduction of the acetic acid moiety to the indazole structure appears to enhance its antimicrobial properties, as 3-arylindazole-1-acetic acids have been found to be more potent than their corresponding 3-arylindazole precursors. dntb.gov.ua

In vitro studies using the broth dilution method have confirmed the antibacterial efficacy of these compounds. dntb.gov.ua Their activity has been tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria including Shigella sonnei and Escherichia coli. dntb.gov.ua The findings indicate that the antibacterial effects of some of these derivatives are comparable to established antibiotics like fluoroquinolones, with certain compounds exhibiting even superior activity. dntb.gov.ua

The mechanism of action for nitroimidazole-bearing compounds, a related class of heterocycles, involves the reduction of the nitro group under anaerobic conditions to form a transient nitro radical anion. This reactive species is key to its microbicidal effects. nih.gov While the precise mechanism for 3-phenyl-1H-indazol-1-yl-acetic acid derivatives requires further elucidation, their broad-spectrum activity suggests a significant potential for development as new antibacterial drugs.

| Compound Series | Bacterial Strain | Activity Level |

| 3-Arylindazole-1-acetic acids | Bacillus subtilis (Gram-positive) | Active |

| 3-Arylindazole-1-acetic acids | Staphylococcus aureus (Gram-positive) | Active |

| 3-Arylindazole-1-acetic acids | Shigella sonnei (Gram-negative) | Active |

| 3-Arylindazole-1-acetic acids | Escherichia coli (Gram-negative) | Active |

Antiviral Activity (e.g., Inhibition of SARS-CoV-2 Main Protease (Mpro))

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Phenylpyrazolone-1,2,3-triazole hybrids have been investigated for their ability to inhibit this enzyme. In vitro assays demonstrated that several of these derivatives can inhibit viral replication by over 50% with minimal cytotoxic effects on the host cells. nih.gov

Structure-activity relationship (SAR) analysis revealed that specific substitutions significantly impact the inhibitory activity. For instance, attaching a para-chlorophenyl group to the pyrazolone (B3327878) ring was found to enhance the inhibitory effect against the main protease. nih.gov Certain derivatives with an acetamide (B32628) linker also showed strong inhibitory potential. nih.gov Molecular modeling studies suggest that these compounds bind within the active site of the protease, establishing hydrogen bonds and other non-hydrogen interactions with conserved amino acid residues. nih.gov

Among the tested compounds, some exhibited more potent inhibition of the SARS-CoV-2 main protease than the specific antiviral agent GC-376, with IC50 values in the low micromolar range. nih.gov

| Compound Class | Key Feature | Target | IC50 Value |

| Phenylpyrazolone-1,2,3-triazole hybrid (6h) | Di-substituted aryl | SARS-CoV-2 Mpro | 5.08 µM |

| Phenylpyrazolone-1,2,3-triazole hybrid (6i) | Amide-based linker | SARS-CoV-2 Mpro | 3.16 µM |

| Phenylpyrazolone-1,2,3-triazole hybrid (6q) | Amide-based linker | SARS-CoV-2 Mpro | 7.55 µM |

| GC-376 (Control) | - | SARS-CoV-2 Mpro | 12.85 µM |

Other Pharmacological Activities (Mechanistic Focus)

Antithrombotic Potential and Related Mechanisms

Certain derivatives of this compound have been identified as having significant antiplatelet and antithrombotic potential. The mechanism of action for some of these compounds involves the antagonism of protease-activated receptor 4 (PAR4), a key receptor in thrombin-mediated platelet activation. nih.gov

A notable example is ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which was the first non-peptide PAR4 antagonist identified. nih.gov Structure-activity relationship studies on YD-3 derivatives led to the identification of compounds with comparable or enhanced anti-PAR4 activity. Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, for instance, demonstrated potent inhibition of PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov

Interestingly, the derivative ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate was found to have a dual inhibitory mechanism. It acts as a PAR4 antagonist and also inhibits the formation of thromboxane (B8750289) from arachidonic acid, another crucial pathway in platelet aggregation. nih.gov This dual action suggests a promising profile for developing novel antiplatelet agents.

| Compound | Primary Mechanism | Secondary Mechanism |

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) | PAR4 Antagonist | - |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Potent PAR4 Antagonist | - |

| Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate | PAR4 Antagonist | Inhibition of Thromboxane Formation |

Anti-HIV Activity Studies

The search for novel anti-HIV agents has led to the investigation of various heterocyclic compounds, including indazole derivatives. The HIV-1 capsid (CA) protein is a promising drug target due to its essential roles throughout the viral life cycle. Research has focused on designing small-molecule inhibitors that target the CA protein.

Antihypertensive Properties and Cellular Targets

The renin-angiotensin system is a key regulator of blood pressure, and angiotensin II (AII) receptor antagonists are a major class of antihypertensive drugs. Research has explored indazole derivatives as potential non-peptide AII receptor antagonists.

Studies have shown that certain 1-benzyl-indazole derivatives can act as potent and selective antagonists of the AT1 receptor subtype. The nature and position of substituents on both the benzyl (B1604629) and indazole rings are critical for activity. For example, a carboxylic acid group at the 4-position of the benzyl ring and a butyl group at the 3-position of the indazole ring were found to be favorable for high affinity to the AT1 receptor. These compounds demonstrated the ability to inhibit AII-induced pressor responses in animal models, confirming their antihypertensive potential.

Anticonvulsant Effects

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The evaluation of these compounds typically involves standard animal models of epilepsy, such as the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. mdpi.com

In studies on related heterocyclic compounds, such as 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, a broad spectrum of anticonvulsant properties has been observed. mdpi.com One such derivative, compound 14 in a specific study, showed robust activity with median effective doses (ED50) of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. mdpi.com It was also effective in a model of drug-resistant epilepsy. mdpi.com The proposed mechanism for some of these compounds is complex, potentially involving the inhibition of sodium and calcium currents as well as antagonism of the TRPV1 receptor. mdpi.com These findings in related structures suggest that the indazole acetic acid scaffold could be a promising starting point for the development of new anticonvulsant drugs.

| Compound Model | Test | Result (ED50) |

| Compound 14 (pyrrolidine-dione acetamide) | MES | 49.6 mg/kg |

| Compound 14 (pyrrolidine-dione acetamide) | scPTZ | 67.4 mg/kg |

| Compound 14 (pyrrolidine-dione acetamide) | 6 Hz (32 mA) | 31.3 mg/kg |

| Compound 14 (pyrrolidine-dione acetamide) | 6 Hz (44 mA) | 63.2 mg/kg |

Rho Kinase Inhibition Studies

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that serve as crucial regulators in a variety of cellular processes, including smooth muscle contraction, cell migration, and proliferation. As downstream effectors of the small GTPase RhoA, they have emerged as significant therapeutic targets for a range of diseases. The inhibition of the Rho/ROCK pathway is a strategy explored in conditions like hypertension, glaucoma, and for promoting axonal regeneration after central nervous system injury.

While specific studies focusing exclusively on this compound as a Rho kinase inhibitor are not extensively detailed in publicly available literature, the indazole scaffold itself is a recognized "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors. The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule into the ATP-binding pocket of the enzyme, often through hydrogen bonding interactions with the hinge region of the kinase. The 1H-indazole-3-amine structure, for example, has been identified as an effective hinge-binding fragment. mdpi.com

Derivatives of the indazole core have been successfully developed as potent inhibitors of various protein kinases, such as p21-activated kinase 1 (PAK1), Phosphatidylinositol 3-kinase (PI3K), and Aurora kinase. nih.govnih.gov These successes suggest the potential of the this compound framework as a scaffold for ROCK inhibitors. The N1-acetic acid moiety could provide a key interaction point or influence physicochemical properties like solubility, while the C3-phenyl group could be modified to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. Further investigation through targeted synthesis and screening would be necessary to validate the therapeutic potential of this specific chemical series against Rho kinase.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Profiles

The following sections dissect the structure-activity relationships (SAR) of the this compound scaffold. The insights are drawn from studies on various indazole derivatives and related heterocyclic structures, providing a predictive framework for how structural modifications might influence biological activity.

Impact of Substituents on the Phenyl Ring at C3 on Biological Activity

The phenyl ring at the C3 position of the indazole core is a critical component for interaction with target proteins and its substitution pattern can dramatically influence biological activity. The nature, position, and size of substituents can affect potency, selectivity, and pharmacokinetic properties by altering the electronic and steric profile of the molecule.

In a series of 3-ethynyl-1H-indazoles developed as PI3K pathway inhibitors, the substitution on the C3-ethynylphenyl group was paramount for activity. A pyridine (B92270) ring in this position was found to be more effective than a phenyl ring. Specifically, a 3-pyridyl substituent (Compound 10 in the study) led to a potent compound with a PI3Kα IC₅₀ of 361 nM, whereas the unsubstituted phenyl analog (Compound 7 ) was significantly less active. nih.gov

Similarly, in studies of 3-phenyl-1H-indoles, a close bioisostere of the indazole scaffold, substitutions on the phenyl ring were shown to modulate antimycobacterial activity. The introduction of a 4-methoxy group resulted in a compound with a Minimum Inhibitory Concentration (MIC) of 28.0 µM, a significant improvement over the unsubstituted analog, which was inactive. nih.gov Conversely, a 4-methyl substituent did not confer activity. nih.gov This highlights that electron-donating groups can have a profound, and sometimes differential, impact on potency. nih.gov

The following table, derived from data on 3-ethynyl-1H-indazole derivatives as PI3Kα inhibitors, illustrates the impact of C3-phenyl ring substituents on inhibitory activity. nih.gov

| Compound (in study) | C3-Substituent | PI3Kα IC₅₀ (µM) |

|---|---|---|

| 7 | Phenylethynyl | >10 |

| 9 | (4-pyridyl)ethynyl | 1.85 |

| 10 | (3-pyridyl)ethynyl | 0.361 |

| 13 | (2-aminopyrimidin-5-yl)ethynyl | 1.64 |

Role of the Acetic Acid Moiety at N1 in Modulating Activity

From a pharmacodynamic perspective, the carboxylate group can act as a hydrogen bond acceptor or form ionic interactions (salt bridges) with basic amino acid residues, such as arginine or lysine, in a protein's binding site. This can provide a strong anchoring point for the inhibitor, contributing to high-affinity binding. In many enzyme inhibitors, a carboxylic acid moiety mimics the phosphate (B84403) group of ATP or interacts with a key catalytic residue.

While the presence of a carboxylic acid can sometimes be associated with poor metabolic stability or limited cell permeability, its role in establishing potent biological activity is well-documented across many drug classes. semanticscholar.org The precise contribution of the N1-acetic acid group in this compound would depend on the specific topology of the target protein's active site.

Influence of Further Substitutions on the Acetic Acid Side Chain

Modifying the acetic acid side chain at the N1 position offers another avenue for optimizing the properties of the parent compound. Synthetic methodologies have been developed that allow for the creation of derivatives such as 2-alkoxyacetic acids. diva-portal.org This can be achieved by using various alcohols as solvents during the synthesis, which become incorporated into the side chain. diva-portal.org

Such modifications can have several predictable effects:

Lipophilicity: Esterification or amidation of the carboxylic acid, or converting it to an alkoxyacetic acid, would increase the molecule's lipophilicity. This could enhance membrane permeability and cell uptake but might decrease aqueous solubility.

Metabolic Stability: The carboxylic acid group can be a site for metabolic conjugation (e.g., glucuronidation). semanticscholar.org Masking or modifying this group could block this metabolic pathway, potentially increasing the compound's half-life.

Binding Interactions: Adding substituents to the α-carbon of the acetic acid could introduce new steric or electronic interactions with the target protein. For instance, adding a small alkyl group could probe for small hydrophobic pockets near the acid-binding site.

A study on the synthesis of indazole acetic acids demonstrated that reacting a 3-amino-3-(2-nitrophenyl)propanoic acid precursor with different alcohol solvents under basic conditions could yield various 1H-indazole-2-alkoxyacetic acid derivatives. diva-portal.org Although biological data for these specific compounds were not reported, the synthetic accessibility of these analogs provides a clear path for exploring the SAR of the N1-side chain. diva-portal.org

Analysis of Regioselectivity (N1 vs. N2 Substitution) and its Effect on Biological Profiles

The indazole ring possesses two nitrogen atoms, N1 and N2, where alkylation can occur. The position of the substituent has a profound and often decisive effect on the biological activity of the resulting compound. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the regioselectivity of N-alkylation can be controlled by the choice of reagents, solvents, and the electronic nature of substituents on the indazole ring.

For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors N1 alkylation. nih.gov In contrast, employing certain substrates, such as those with electron-withdrawing groups at the C7 position, can lead to excellent N2 regioselectivity. nih.gov

The biological consequences of this regioselectivity are significant. In the context of kinase inhibition, the N1 and N2 regioisomers often adopt different three-dimensional shapes and present their hydrogen bonding donors and acceptors in different orientations. This means that one isomer may fit snugly into the ATP-binding pocket of a target kinase while the other does not. For instance, many successful indazole-based kinase inhibitors, such as Niraparib and Pazopanib, are N-substituted, but the specific nitrogen involved (N1 or N2) is critical to their function. The ability to selectively synthesize either the N1 or N2 isomer is therefore of great synthetic value for creating libraries of compounds to screen for optimal biological activity. nih.gov

Application of Bioisosteric Replacement and Molecular Simplification Strategies to Optimize Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune a molecule's properties by replacing one functional group with another that has similar physical or chemical characteristics. openaccessjournals.com This can improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters.

Several bioisosteric replacement strategies could be applied to the this compound scaffold:

Carboxylic Acid Bioisosteres: The N1-acetic acid moiety is often a target for bioisosteric replacement to improve properties like cell permeability or metabolic stability. Common bioisosteres for a carboxylic acid include tetrazoles, acyl sulfonamides, squaric acids, and 3-hydroxyisoxazoles. semanticscholar.orgopenaccessjournals.comnih.gov For example, the replacement of a carboxylic acid with a 1H-tetrazole is a classic strategy that often retains the acidic character necessary for binding while improving other drug-like properties. openaccessjournals.com

Phenyl Ring Bioisosteres: The C3-phenyl ring can be replaced with other aromatic or non-aromatic groups to explore different binding interactions or alter physicochemical properties. Common replacements include other aromatic heterocycles like pyridine or pyrimidine, as seen in the PI3K inhibitors where a pyridine improved activity. nih.gov

Indazole Core Bioisosteres: The indazole ring itself is often considered a bioisostere of an indole, and it can be replaced by other heterocyclic systems. nih.gov For example, in one study, the isosteric replacement of an indazole ring with a pyrazolopyridine ring in a series of PI3Kα inhibitors was found to be detrimental, causing a 10-fold loss in activity. nih.gov This demonstrates that while such replacements are a valid strategy, their success is highly context-dependent.

The following table lists potential bioisosteric replacements for different moieties of the parent compound.

| Original Moiety | Potential Bioisostere | Rationale/Potential Effect |

|---|---|---|

| Carboxylic Acid | 1H-Tetrazole | Maintains acidic pKa, can improve metabolic stability and cell penetration. openaccessjournals.com |

| Carboxylic Acid | Acyl Sulfonamide | Mimics pKa of carboxylic acids, may improve pharmacological properties. semanticscholar.org |

| Phenyl Ring | Pyridine/Pyrimidine | Introduces hydrogen bond acceptors, can alter solubility and binding. nih.gov |

| Indazole Ring | Indole | Classic bioisosteric relationship, explores similar chemical space. nih.gov |

| Indazole Ring | Pyrazolopyridine | Alters H-bonding pattern and core electronics. nih.gov |

Future Directions and Emerging Research Opportunities for 3 Phenyl 1h Indazol 1 Yl Acetic Acid Research

Exploration of Novel and More Efficient Synthetic Pathways

While methods for synthesizing indazole derivatives exist, the future of research for (3-Phenyl-1H-indazol-1-yl)acetic acid lies in developing more efficient, scalable, and environmentally friendly synthetic routes. benthamscience.com Current strategies often involve multi-step processes that can be improved in terms of yield, practicality, and substrate scope. researchgate.net

Future research will likely focus on:

Metal-Catalyzed Cross-Coupling Reactions: Advanced palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are crucial for constructing the indazole core and introducing the phenyl group at the C3 position. researchgate.netresearchgate.net Research into novel catalysts and reaction conditions could improve the efficiency of synthesizing precursors like ethyl (3-iodo-1H-indazol-1-yl)acetate, which can then be coupled with appropriate boronic acids. researchgate.net

C-H Bond Functionalization: Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials like halogenated indazoles. nih.gov Developing methods for the selective C-H arylation at the 3-position of the indazole ring would be a significant step forward.

Eco-Friendly Approaches: Exploring "green" chemistry principles, such as using water as a solvent or employing catalytic rather than stoichiometric reagents, is a growing trend. benthamscience.commdpi.com Future syntheses could focus on minimizing waste and avoiding hazardous materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Adapting the synthesis of this compound to a flow-based system could enable more efficient and reproducible production for further research and development.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors/Intermediates |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. researchgate.net | Development of more active and stable palladium catalysts. | 3-Iodo-1H-indazole, Phenylboronic acid. researchgate.netresearchgate.net |

| Direct C-H Arylation | High atom economy, fewer synthetic steps. nih.gov | Achieving high regioselectivity for the C3 position. | 1H-Indazole, Benzene (B151609) derivatives. |

| Intramolecular Amination | Efficient construction of the indazole ring system. nih.gov | Optimization of oxidants and reaction conditions. | ortho-Haloarylhydrazones. nih.gov |

| [3+2] Cycloaddition | Access to diverse indazole structures. nih.gov | Control of regioselectivity and development of suitable diazo precursors. | Diazomethanes, Benzynes. nih.gov |

Advanced Mechanistic Studies at the Molecular and Cellular Level for Unraveling Target Interactions

A critical future direction is to move beyond preliminary biological screening to detailed mechanistic investigations. Understanding precisely how this compound interacts with biological systems at a molecular level is paramount for its development. Indazole derivatives have been shown to act as kinase inhibitors and can modulate various cellular pathways, including those involved in cell proliferation and apoptosis. rsc.orgresearchgate.net

Key areas for advanced mechanistic studies include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific protein targets of this compound. Once identified, these targets must be validated to confirm their role in the compound's biological activity.

Enzymatic and Cellular Assays: Conducting in-depth enzymatic and cell-based assays to quantify the compound's effect on target activity. For instance, if a kinase is identified as a target, researchers would determine the IC₅₀ value and study the kinetics of inhibition. nih.govmdpi.com

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the compound bound to its protein target. This provides a detailed, atomic-level view of the binding interactions, revealing which amino acid residues are critical and how the compound exerts its effect.

Pathway Analysis: Investigating the downstream effects of target engagement. This involves studying changes in gene expression, protein phosphorylation, and other cellular signaling events to understand the broader biological consequences of the compound's action. For example, studies on other indazoles have shown they can induce apoptosis by upregulating proteins like Bax and downregulating Bcl-2. rsc.org

Rational Design and Development of Highly Targeted Analogues based on Comprehensive SAR Data

Building on mechanistic insights, the rational design of new analogues aims to improve the potency, selectivity, and pharmacokinetic properties of the parent compound. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing a map of how chemical modifications to different parts of the molecule affect its biological activity. nih.govnih.gov

The process involves:

Systematic Structural Modifications: Synthesizing a library of analogues by modifying three key positions: the phenyl ring, the indazole core, and the acetic acid side chain.

Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) at different positions (ortho, meta, para) to probe electronic and steric effects. nih.gov

Indazole Core: Adding substituents to the benzene part of the indazole ring to explore their impact on activity and properties. sioc-journal.cn

Acetic Acid Side Chain: Modifying the linker and acidic group to potentially alter binding affinity and pharmacokinetic properties.

Comprehensive SAR Analysis: Correlating the structural changes with biological activity data to build a detailed SAR model. nih.govmdpi.com For example, studies on similar indazole scaffolds have shown that specific substitutions can enhance potency against certain targets. nih.govnih.gov This data is crucial for designing the next generation of compounds.

Molecular Docking: Using computational models to predict how newly designed analogues will bind to the target protein. nih.gov This allows for the pre-screening of ideas before committing to chemical synthesis, saving time and resources.

| Modification Site | Example Substituents | Potential Impact Explored via SAR |

| C3-Phenyl Ring | -F, -Cl, -CF₃, -OCH₃ | Potency, selectivity, metabolic stability. nih.gov |

| Indazole Ring (Positions 4, 5, 6, 7) | -F, -Cl, -CH₃ | Binding interactions, solubility. sioc-journal.cnnih.gov |

| N1-Acetic Acid Moiety | Esterification, Amidation | Prodrug potential, cell permeability, modified binding. |

Integration of Artificial Intelligence and Machine Learning Methodologies in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and will be a significant asset in the future development of this compound analogues. nih.govmdpi.com These computational tools can analyze vast and complex datasets to identify patterns that may not be apparent to human researchers. researchgate.net

Future applications in this area include:

Predictive Modeling: Developing ML models trained on existing SAR data from indazole derivatives and other relevant compounds to predict the biological activity of novel, yet-to-be-synthesized analogues. researchgate.net This can significantly accelerate the design-build-test-learn cycle.

De Novo Drug Design: Employing generative AI models that can design entirely new molecules from scratch, optimized for desired properties such as high potency against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Reaction Prediction and Synthesis Planning: Using AI to predict the most efficient synthetic routes for novel analogues, a task that is intellectually challenging and critical for scaling up production. nih.gov

Image Analysis for High-Throughput Screening: Applying ML algorithms to analyze images from cellular assays, such as determining emulsion stability or cell morphology changes, to rapidly screen compound libraries for desired effects. youtube.com

Q & A

Q. What are the established synthetic routes for (3-Phenyl-1H-indazol-1-yl)acetic acid, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, indazole derivatives can be functionalized at the N1 position using bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF). To optimize purity, column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water) is recommended. Continuous-flow synthesis, as demonstrated for structurally analogous triazole-acetic acids, may enhance yield and reduce byproducts . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before acetic acid moiety incorporation.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Confirm indazole ring substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetic acid linkage (α-CH₂ at δ ~4.5 ppm, carbonyl at ~170 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect [M+H]⁺ ions.